1-(2-FLUOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE
CAS No.:
VCID: VC11079589
Molecular Formula: C17H18FN3O
Molecular Weight: 299.34 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-FLUOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE -](/images/structure/VC11079589.png)
Description |
Synthesis and Chemical ReactionsThe synthesis of similar piperazine derivatives typically involves the reaction of piperazine with appropriate benzoyl chlorides and alkylating agents. Conditions such as temperature control and solvent selection are crucial for optimizing yields and purity. Synthesis Steps for Similar Compounds:
Biological ApplicationsPiperazine derivatives are known for their diverse biological activities, including roles as neurotransmitter modulators and enzyme inhibitors. The specific biological activity of 1-(2-fluorobenzoyl)-4-[(pyridin-4-yl)methyl]piperazine would depend on its interactions with biological targets, which could be explored through in vitro and in vivo studies. Potential Biological Targets:
Analytical TechniquesTo assess the purity and structural integrity of synthesized compounds, techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed. Analytical Techniques for Characterization:
|
---|---|
Product Name | 1-(2-FLUOROBENZOYL)-4-[(PYRIDIN-4-YL)METHYL]PIPERAZINE |
Molecular Formula | C17H18FN3O |
Molecular Weight | 299.34 g/mol |
IUPAC Name | (2-fluorophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C17H18FN3O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)13-14-5-7-19-8-6-14/h1-8H,9-13H2 |
Standard InChIKey | GNUDCVQYEOVXAF-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3F |
Canonical SMILES | C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=CC=C3F |
PubChem Compound | 780127 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume